Cas no 1851431-08-7 (Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]-)

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]- is a functionalized thiophene derivative characterized by its reactive chloromethyl and alkenyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and polymer precursors. The presence of both electrophilic (chloromethyl) and nucleophilic (alkenyl) moieties enables diverse reactivity, facilitating cross-coupling, cyclization, and polymerization reactions. Its structural features make it valuable in materials science, pharmaceuticals, and agrochemical research, where tailored thiophene-based architectures are required. The compound’s stability under standard handling conditions and compatibility with common synthetic methodologies further enhance its utility in laboratory and industrial applications.
Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]- structure
1851431-08-7 structure
Product name:Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]-
CAS No:1851431-08-7
MF:C10H13ClS
Molecular Weight:200.728220701218
CID:5283474

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]- 化学的及び物理的性質

名前と識別子

    • Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]-
    • インチ: 1S/C10H13ClS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h2,4-5,8-9H,1,3,6-7H2
    • InChIKey: QRXUBUHHAIVVOR-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1CC(CCl)CC=C

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-677052-1.0g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
1g
$0.0 2023-06-07
Enamine
EN300-677052-10.0g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
10.0g
$5837.0 2023-03-11
Enamine
EN300-677052-0.05g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
0.05g
$1140.0 2023-03-11
Enamine
EN300-677052-5.0g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
5.0g
$3935.0 2023-03-11
Enamine
EN300-677052-0.25g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
0.25g
$1249.0 2023-03-11
Enamine
EN300-677052-2.5g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
2.5g
$2660.0 2023-03-11
Enamine
EN300-677052-0.5g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
0.5g
$1302.0 2023-03-11
Enamine
EN300-677052-0.1g
3-[2-(chloromethyl)pent-4-en-1-yl]thiophene
1851431-08-7
0.1g
$1195.0 2023-03-11

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]- 関連文献

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl]-に関する追加情報

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl] (CAS No. 1851431-08-7)

Thiophene, 3-[2-(chloromethyl)-4-penten-1-yl] is a versatile organic compound with the CAS registry number 1851431-08-7. This compound belongs to the family of thiophenes, which are five-membered heterocyclic aromatic compounds containing one sulfur atom. The presence of the chloromethyl group and the pentenyl chain introduces unique chemical properties and functional groups that make this compound highly valuable in various applications.

Structure and Properties: The molecular structure of thiophene, 3-[2-(chloromethyl)-4-penten-1-yl] consists of a thiophene ring with a substituent at the 3-position. This substituent is a chloromethyl group attached to a pentenyl chain, which adds complexity to the molecule. The compound exhibits aromaticity due to the conjugated π-system in the thiophene ring, which contributes to its stability and reactivity. The presence of the chloromethyl group introduces electrophilic substitution sites, making it amenable to various chemical reactions such as nucleophilic substitution and addition.

Synthesis and Applications: The synthesis of thiophene derivatives has been a topic of extensive research due to their wide-ranging applications in materials science, pharmaceuticals, and electronics. Recent studies have focused on developing efficient synthetic routes for thiophene derivatives with specific substituents. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to enhance reaction efficiency and selectivity. These advancements have enabled the production of high-purity samples of thiophene, 3-[2-(chloromethyl)-4-penten-1-yl], which is now being utilized in advanced materials such as conductive polymers and organic semiconductors.

Reactivity and Functionalization: The reactivity of thiophene, 3-[2-(chloromethyl)-4-penten-1-yl] is influenced by its substituents. The chloromethyl group acts as an electron-withdrawing group, activating the thiophene ring towards nucleophilic aromatic substitution. This property has been exploited in the development of novel drug delivery systems and bioactive molecules. Additionally, the pentenyl chain provides flexibility and potential sites for further functionalization, enabling the creation of more complex molecular architectures.

Recent Research Findings: Recent studies have highlighted the potential of thiophene derivatives in energy storage applications. For example, researchers have reported the use of thiophene-based polymers as cathode materials in lithium-ion batteries due to their high electronic conductivity and capacity retention properties. Furthermore, investigations into the electrochemical behavior of thiophene derivatives have revealed their suitability for use in organic photovoltaics (OPVs), where they serve as electron acceptors or donors depending on their substitution pattern.

Environmental Considerations: As with all chemical compounds, understanding the environmental impact of thiophene derivatives is crucial. Recent research has focused on assessing the biodegradability and toxicity of these compounds under various environmental conditions. Studies indicate that certain substituted thiophenes exhibit moderate biodegradability under aerobic conditions, but further research is needed to fully understand their long-term environmental effects.

In conclusion, thiophene, 3-[2-(chloromethyl)-4-penten-1-yl] (CAS No. 1851431-08-7) is a compound with significant potential in multiple fields due to its unique chemical properties and functional groups. Ongoing research continues to uncover new applications and improve synthetic methodologies for this compound, ensuring its relevance in both academic and industrial settings.

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